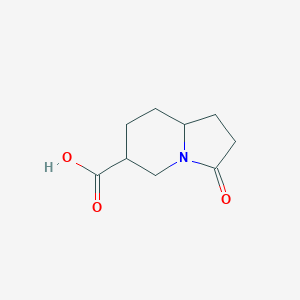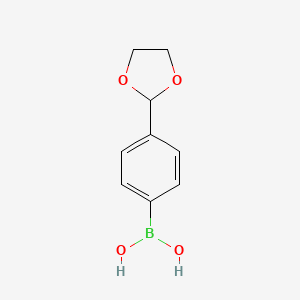![molecular formula C12H23NO3 B6357348 tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate CAS No. 2165427-41-6](/img/structure/B6357348.png)
tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate
Übersicht
Beschreibung
“tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate” is a chemical compound with the molecular formula C11H21NO3 . It is also known by other names such as “tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate” and "Carbamic acid, N-[(1S,3S)-3-hydroxycyclopentyl]-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexyl ring with a hydroxymethyl group attached to one of the carbons. This is further connected to a carbamate group, which consists of a carbonyl (C=O) group and an amine (NH2) group .Wissenschaftliche Forschungsanwendungen
Tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate has been used in a variety of scientific research studies. One of the most common applications is in drug metabolism studies, where this compound is used as an inhibitor of cytochrome P450 enzymes. This compound has also been used to study the effects of certain compounds on protein-protein interactions and enzyme inhibition. In addition, this compound has been used in laboratory experiments to study the effects of certain compounds on biochemical and physiological processes.
Wirkmechanismus
Tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate acts as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds in the body. This compound binds to the active site of the cytochrome P450 enzyme, preventing it from metabolizing drugs or other compounds. This inhibition of cytochrome P450 enzymes can be used to study the effects of certain compounds on drug metabolism and other biochemical processes.
Biochemical and Physiological Effects
The inhibition of cytochrome P450 enzymes by this compound can have a variety of biochemical and physiological effects. For example, this compound has been shown to reduce the metabolism of certain drugs, resulting in increased drug concentrations in the body. In addition, this compound has been shown to affect the activity of certain enzymes and proteins, which can have an impact on the biochemical and physiological processes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate has several advantages for use in laboratory experiments. This compound is a relatively mild compound and is easy to synthesize. In addition, this compound is highly specific for cytochrome P450 enzymes, making it an ideal tool for studying the effects of certain compounds on drug metabolism and other biochemical processes. However, this compound is not suitable for use in all laboratory experiments, as it can have adverse effects on certain biochemical and physiological processes.
Zukünftige Richtungen
The potential future directions for tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate research are vast. One potential area of research is the development of new compounds that can be used in place of this compound as cytochrome P450 inhibitors. In addition, further research into the biochemical and physiological effects of this compound could be useful in developing new therapeutic treatments. Finally, research into the potential applications of this compound in drug metabolism and other biochemical processes could lead to the development of new drugs and treatments.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJSEPNOVVUVJA-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153858 | |
| Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920966-17-2 | |
| Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920966-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B6357270.png)

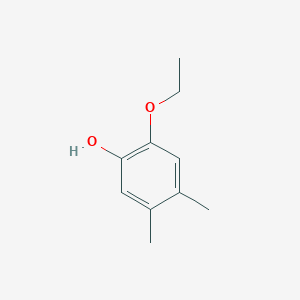
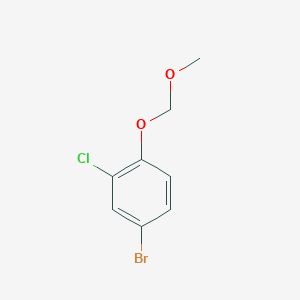
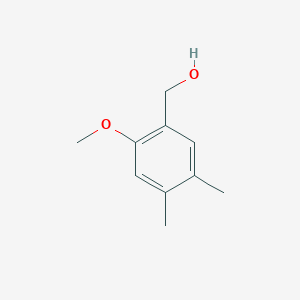
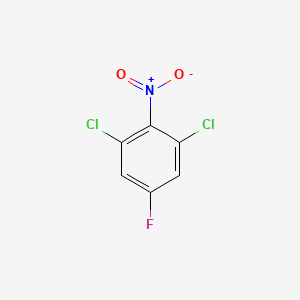
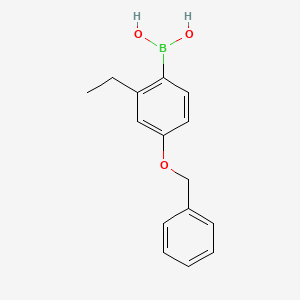
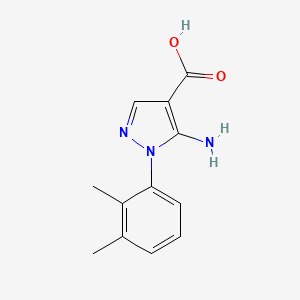
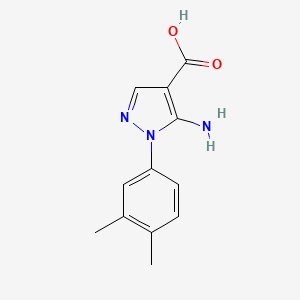
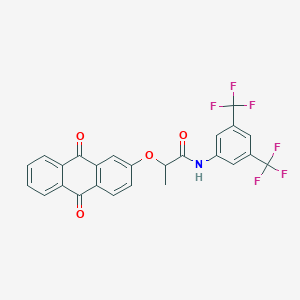
![7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B6357356.png)
